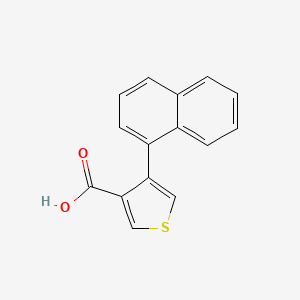

4-(1-Naphthyl)-3-thiophenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Naphthyl)-3-thiophenecarboxylic acid is an organic compound that features a naphthyl group attached to a thiophene ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid typically involves the following steps:

Formation of the Naphthyl Group: The naphthyl group can be synthesized through various methods, including the nitration of naphthalene followed by reduction and subsequent functionalization.

Thiophene Ring Formation: The thiophene ring can be constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling Reactions: The naphthyl group and thiophene ring are then coupled using cross-coupling reactions like the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(1-Naphthyl)-3-thiophenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 ANO1 Inhibition and Pain Management

One of the notable applications of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is its role as an inhibitor of the calcium-activated chloride channel known as Anoctamin 1 (ANO1). Research indicates that compounds based on this structure exhibit significant analgesic properties, making them potential candidates for pain management therapies. In a study, various derivatives were synthesized and evaluated for their inhibitory activity against ANO1, with this compound showing promising results (IC50 = 0.79 μmol/L) in animal pain models .

Table 1: ANO1 Inhibitory Activity of Selected Compounds

| Compound | Structure | IC50 (μmol/L) |

|---|---|---|

| Compound 28 | 4-(4-oxymethylbenzo)-thiophene | Higher than CaCC inh-A01 |

| Compound 42 | This compound | 0.79 |

| Control | CaCC inh-A01 | Not specified |

Antioxidant Properties

Recent studies have also explored the antioxidant potential of thiophene derivatives, including those containing the this compound moiety. These compounds have demonstrated significant antioxidant activity comparable to established antioxidants like ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing that certain derivatives effectively inhibit free radical-induced oxidative stress .

Table 2: Antioxidant Activity Comparison

| Compound | TAC (Ascorbic Acid Equivalent) |

|---|---|

| Compound I | Comparable to Ascorbic Acid |

| Compound II | Comparable to Ascorbic Acid |

| Control | Ascorbic Acid |

Anti-Cancer Applications

The compound has also been investigated for its anti-cancer properties. Substituted thiophene derivatives, including those with a naphthyl group, have shown efficacy in inhibiting tumor growth in various cancer models. These compounds target specific pathways involved in cancer progression, such as Akt and PKA signaling pathways, suggesting their potential as therapeutic agents against multiple cancer types .

Table 3: Anti-Cancer Efficacy of Thiophene Derivatives

| Compound | Cancer Type Targeted | Mechanism |

|---|---|---|

| Compound A | Lung Cancer | Akt Pathway Inhibition |

| Compound B | Gastric Cancer | PKA Pathway Inhibition |

| Compound C | Neuroblastoma | CDC7 Pathway Inhibition |

Material Science Applications

In addition to biological applications, thiophene derivatives are being explored for their utility in material science. Their unique electronic properties make them suitable for use in organic semiconductors and photovoltaic devices. The incorporation of naphthyl groups enhances the stability and efficiency of these materials, paving the way for advancements in organic electronics .

Mechanism of Action

The mechanism of action of 4-(1-Naphthyl)-3-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation

Comparison with Similar Compounds

Similar Compounds

1-Naphthaleneacetic acid: A synthetic plant hormone used in agriculture.

1-Naphthol: An organic compound used in the production of dyes and as an intermediate in organic synthesis.

Naphthylphthalamic acid: An auxin transport inhibitor used in plant biology.

Uniqueness

4-(1-Naphthyl)-3-thiophenecarboxylic acid is unique due to its combined naphthyl and thiophene structures, which confer distinct electronic and steric properties. This makes it valuable in the development of new materials and in various research applications.

Biological Activity

4-(1-Naphthyl)-3-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a thiophene carboxylic acid moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, research indicated that derivatives of thiophene compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains of tuberculosis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| M. tuberculosis | 1.56 μg/mL | |

| E. coli | 32 μg/mL | |

| S. aureus | 16 μg/mL |

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory pathways. A study indicated that similar thiophene derivatives can inhibit the expression of pro-inflammatory cytokines in vitro, which may contribute to their therapeutic effects in chronic inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in inflammation and microbial resistance. It is believed to act as a ligand for retinoic acid receptors (RAR), influencing gene expression related to cell proliferation and differentiation .

Case Study 1: Antitubercular Activity

In a clinical evaluation, a series of thiophene derivatives were tested for their antitubercular activity. The study found that compounds similar to this compound demonstrated superior efficacy compared to traditional antitubercular drugs, particularly against resistant strains .

Case Study 2: Inhibition of Inflammatory Cytokines

Another study focused on the anti-inflammatory effects of thiophene derivatives, including our compound of interest. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated cells, indicating potential applications in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1-Naphthyl)-3-thiophenecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols starting from 3-thiophenecarboxylic acid. Key steps include:

- Conversion to thiophene-3-carbonyl chloride using thionyl chloride or PCl₃ .

- Alkylation or cyclization reactions to introduce the naphthyl group. For example, Friedel-Crafts alkylation with 1-naphthol derivatives under catalysis by AlCl₃ has been reported .

- Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of naphthylating agents) and inert atmospheres to prevent side reactions. Refluxing in anhydrous dichloromethane or toluene at 80–100°C for 6–12 hours is typical .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent resolves polar byproducts.

- Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals at δ 7.2–8.5 ppm (naphthyl group) and δ 6.8–7.1 ppm (thiophene ring). The carboxylic acid proton appears as a broad singlet at δ 12–13 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch of carboxylic acid) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of lactone derivatives during cyclization reactions involving this compound?

- Methodological Answer : Intramolecular esterification can occur under acidic conditions (e.g., H₂SO₄ or PCl₅), where the carboxylic acid reacts with a hydroxyl group on the naphthyl ring. Kinetic studies suggest the reaction follows a pseudo-first-order mechanism with an activation energy of ~75 kJ/mol . Competing pathways (e.g., dimerization) are minimized by using dilute solutions (<0.1 M) .

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect the compound’s electronic properties for photovoltaic applications?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents lower the HOMO energy, enhancing electron transport in polymers (e.g., bandgap reduction from 2.1 eV to 1.7 eV) .

- Electron-Donating Groups (EDGs) : Methoxy or alkyl groups increase solubility but reduce charge mobility. DFT calculations (B3LYP/6-31G*) correlate substituent position with conjugation length .

Q. What regulatory considerations apply to handling this compound in environmental or toxicological studies?

- Methodological Answer :

- The compound may fall under EU Regulation (EC) No. 1272/2008 (CLP) due to its structural similarity to 2-formamido-3-thiophenecarboxylic acid, classified as Acute Tox. 4 (H302) and Skin Sens. 1 (H317) .

- Environmental hazard assessments (OECD 301D) are recommended to evaluate biodegradability and aquatic toxicity (e.g., EC₅₀ for Daphnia magna) .

Q. How can researchers resolve contradictions in reported reactivity (e.g., unexpected byproducts in alkylation reactions)?

- Methodological Answer : Contradictions often arise from competing reaction pathways:

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dimeric species or oxidation products).

- Reaction Optimization : Switching from AlCl₃ to milder Lewis acids (e.g., FeCl₃) reduces electrophilic aromatic substitution side reactions .

Q. What computational tools are suitable for modeling the compound’s interactions in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding to targets like COX-2 (PDB ID: 3R4) .

- MD Simulations : GROMACS with CHARMM36 force field assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. What are the degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Photodegradation : UV-Vis studies (λ = 254 nm) show cleavage of the thiophene-naphthyl bond, forming 1-naphthol and thiophene-3-carboxylic acid .

- Hydrolysis : pH-dependent stability—stable at pH 4–6 but degrades rapidly at pH >9 via nucleophilic attack on the carboxylic acid .

Q. How does the compound’s pharmacokinetic profile compare to its derivatives in drug discovery contexts?

- Methodological Answer :

- LogP : Calculated LogP = 3.2 (vs. 2.8 for methyl ester derivatives) suggests improved membrane permeability .

- Metabolic Stability : Microsomal assays (human liver microsomes) indicate rapid glucuronidation of the carboxylic acid group, which can be mitigated by prodrug strategies (e.g., ester prodrugs) .

Q. What alternative applications exist beyond organic electronics, such as catalysis or metal-organic frameworks (MOFs)?

- Methodological Answer :

- MOF Synthesis : The carboxylic acid group coordinates to metal ions (e.g., Zn²⁺ or Cu²⁺) to form porous frameworks with surface areas >1000 m²/g, tested for CO₂ adsorption .

- Catalysis : Pd-complexed derivatives catalyze Suzuki-Miyaura cross-coupling (TON >500) under aqueous conditions .

Properties

CAS No. |

30409-57-5 |

|---|---|

Molecular Formula |

C15H10O2S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

4-naphthalen-1-ylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C15H10O2S/c16-15(17)14-9-18-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) |

InChI Key |

NRTRIZVONWOLLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.